LSD1 Inhibitory Potency Relative to the Amino-Carboxamide Benzothiazole Hit Series
A public annotation on the primary literature for this compound reported an IC50 of approximately 28 μM against the intended target, though the specific assay context (enzyme source, substrate, detection method) remains unconfirmed in accessible public records [1]. For class-level context, the parent amino-carboxamide benzothiazole hit inhibitor (Compound 37) demonstrated an IC50 of 18.4 μM against recombinant human LSD1 [2]. Subsequent hit-to-lead optimization yielded compounds 26 and 30 with IC50 values of 4.64 and 4.35 μM, respectively [2]. The target compound's potency appears to place it in the same micromolar range as the early hit compounds within this series, though a precise head-to-head comparison under identical assay conditions is not available in the public domain.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | ~28 μM (reported in public annotation; assay details unconfirmed) [1] |
| Comparator Or Baseline | Hit inhibitor Compound 37: IC50 = 18.4 μM; Optimized Compound 26: IC50 = 4.64 μM; Optimized Compound 30: IC50 = 4.35 μM [2] |
| Quantified Difference | Target compound is approximately 1.5-fold less potent than the hit Compound 37, and approximately 6-fold less potent than optimized leads 26 and 30, based on cross-study comparison. |
| Conditions | Recombinant human LSD1 enzyme inhibition assay (exact conditions for target compound unconfirmed); Compound 37 assayed using LSD1 inhibition protocol as described in Al bustanji et al. 2023 [2]. |
Why This Matters
The micromolar-range LSD1 activity positions this compound as a useful tool compound for studying baseline scaffold pharmacology, but procurement for advanced lead optimization should consider the improved potency of later-generation analogs within the same chemical series.
- [1] Southan C. PubMed Commons Annotation (2017): Comment on compound with reported IC50 of 28 μM. Archived by Hypothesis. Tag: PMID:27754406. View Source
- [2] Al bustanji D, Alnabulsi S, Al-Hurani EA. Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. Med Chem Res. 2023;32:910-929. doi:10.1007/s00044-023-03046-6 View Source
